Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 3-Bromoimidazo[1,2-a]pyrazin-8-amine has emerged as a compound of interest, particularly in the context of drug discovery and development. The synthesis and application of imidazo[1,2-a]pyrazine derivatives have been explored in various studies, revealing their potential in treating a range of conditions, from cancer to cardiovascular diseases1 2 5 6.
Based on similar imidazo[1,2-a]pyrazines, we can expect 3-Bromoimidazo[1,2-a]pyrazin-8-amine to have a planar or near-planar structure. The bromine atom at the 3-position may influence the molecule's dipole moment and potentially impact its interactions with biological targets. Computational methods like density functional theory (DFT) could be used to predict its electronic structure and reactivity. [, ]
The mechanism of action of imidazo[1,2-a]pyrazine derivatives varies depending on the substitution pattern on the core scaffold. For instance, some derivatives have been shown to exhibit uterine-relaxing and antibronchospastic activities, potentially through phosphodiesterase-inhibiting properties, as suggested by the potentiation of isoproterenol's positive inotropic effect and the lack of blockade by propranolol1. In the realm of oncology, certain 3,8-diaminoimidazo[1,2-a]pyrazines have demonstrated inhibition of STAT5-dependent transcription, indicating their potential as kinase inhibitors2. Moreover, substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), with some compounds exhibiting low-nanomolar inhibition activity and high selectivity towards other kinases6.
In medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a key feature in many drugs, with various derivatives synthesized for their therapeutic potential. These compounds have been investigated for their antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties, among others3. The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting the industrial applicability of this scaffold in drug synthesis4.
In cancer research, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated against A549 lung cancer cells. Some of these compounds have shown significant inhibitory effects on cell growth, with the potential to modulate autophagy5. The discovery of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors also underscores the relevance of this scaffold in developing targeted therapies for oncological applications6.
The imidazo[1,2-a]pyrazine derivatives have also been explored for their analgesic activity, with some compounds exhibiting remarkable effects in mice. Additionally, these compounds have shown moderate hypotensive, bradycardiac, anti-inflammatory, and antiplatelet activities, suggesting their potential in cardiovascular therapy7.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7